3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride
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Overview
Description
3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride typically involves the reaction of a suitable spirocyclic precursor with an aminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted spirocyclic compounds .
Scientific Research Applications
3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride include other spirocyclic compounds with different substituents or ring structures. Examples include:
- 3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
- Spirocyclic oxindoles with various ring sizes
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both an aminoethyl group and an oxa-azaspiro moiety. This combination of features can confer unique biological activities and chemical reactivity, making it a valuable compound for research and development .
Biological Activity
3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride (CAS Number: 1197234-16-4) is a synthetic compound with potential biological activities that have been explored in various studies. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C9H15ClN2O3 |
Molecular Weight | 234.68 g/mol |
Melting Point | 132-133 °C |
Purity | ≥ 95% |
Antitumor Activity
Recent research has highlighted the antitumor potential of spirocyclic compounds similar to this compound. For instance, a study synthesized a series of 1-Oxa-4-azaspiro compounds and evaluated their cytotoxicity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The results indicated that certain derivatives exhibited IC50 values as low as 0.08 µM, demonstrating significant potency against these cell lines .
Table: Antitumor Activity of Related Compounds
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
11b | A549 | 0.18 |
11h | A549 | 0.19 |
11d | MDA-MB-231 | 0.08 |
11k | MDA-MB-231 | 0.09 |
12c | HeLa | 0.14 |
These findings suggest that spirocyclic compounds can effectively inhibit tumor cell growth, potentially positioning them as candidates for further development in cancer therapeutics.
Case Studies and Research Findings
- Synthesis and Evaluation : In a study published in Nature (2019), researchers synthesized a range of spirocyclic compounds and assessed their biological activities through various assays. The study concluded that the structural modifications significantly influenced the antitumor activities of these compounds, indicating a promising avenue for drug development .
- Comparative Analysis : Another study compared the antitumor efficacy of spirocyclic derivatives with established chemotherapeutic agents like bendamustine and vorinostat. The results showed that several new derivatives had superior potency against specific cancer cell lines compared to these conventional drugs .
Properties
IUPAC Name |
3-(2-aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c10-5-6-11-7(12)9(14-8(11)13)3-1-2-4-9;/h1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJBJFFZJLVVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)O2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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